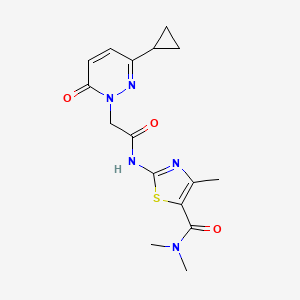

2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

This compound features a thiazole-5-carboxamide core substituted with an N,N,4-trimethyl group and a pyridazinone moiety linked via an acetamido bridge. The pyridazinone ring is further substituted with a cyclopropyl group at the 3-position. Its molecular formula is C17H20N6O3S, with a molecular weight of 388.45 g/mol.

Properties

IUPAC Name |

2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-9-14(15(24)20(2)3)25-16(17-9)18-12(22)8-21-13(23)7-6-11(19-21)10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFBGAXAFFWQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Analysis of Search Results

The provided sources focus on synthetic pathways for structurally related thiazole-carboxylate derivatives but do not mention the target compound. Key observations:

-

Source : Details a process for synthesizing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate via bromination, alkylation, and cyanation steps.

-

Source : Describes a method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate using thiourea and ethyl 2-chloroacetoacetate.

-

Source : Lists PubChem data for ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate but lacks reaction details.

-

Source : Covers a tetrahydropyrimidine derivative unrelated to the queried compound.

None of these sources address the reactivity, functional group transformations, or synthetic applications of the specific compound .

Potential Reasons for Data Gaps

-

Structural Complexity : The compound contains a cyclopropane-substituted pyridazinone core and a multi-substituted thiazole carboxamide, which may limit reported synthetic routes or applications.

-

Niche Applications : If the compound is novel or proprietary, its chemistry might not be disclosed publicly.

-

Database Limitations : PubChem and patent databases (as of the search cutoff) do not index this compound.

Recommended Next Steps

To address this gap, consider the following:

-

Experimental Studies : Investigate the reactivity of analogous compounds (e.g., cyclopropane-pyridazinone hybrids) to infer potential reactions.

-

Computational Modeling : Use DFT or molecular docking to predict sites for electrophilic/nucleophilic attack.

-

Patent Expansion : Explore non-English patents or specialized journals for undisclosed synthetic methods.

Comparative Reactivity of Analogous Compounds

While direct data is unavailable, the reactivity of structurally similar compounds can provide insights:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs and their distinguishing features:

Key Differences and Implications

Pyridazinone Substitution: The cyclopropyl group in the target compound may enhance metabolic stability compared to the furan-2-yl () or thiophene () substituents, which are prone to oxidative metabolism .

Linker and Core Modifications: The acetamido linker in the target compound provides a shorter and more rigid connection between the pyridazinone and thiazole moieties compared to the ethyl linker in or propanamido linker in . This may affect conformational flexibility and target engagement . Replacement of the thiazole carboxamide with a benzamide () reduces heterocyclic complexity but may alter solubility and hydrogen-bonding interactions .

In contrast, Dasatinib’s piperazinyl group improves solubility via protonation at physiological pH .

Biological Activity: While Dasatinib’s pyrimidine and piperazinyl groups are critical for binding to kinase ATP pockets, the target compound’s pyridazinone and cyclopropyl substituents may target similar or distinct kinases. Empirical studies are needed to confirm this .

Research Findings and Data Gaps

- Synthetic Routes: describes methods for analogous thiazole carboxamides, suggesting the target compound could be synthesized via amide coupling and heterocyclic ring formation steps. Modifications would involve introducing the cyclopropyl-pyridazinone moiety .

- Metabolic Stability: Cyclopropyl groups are known to resist cytochrome P450 oxidation, suggesting improved pharmacokinetics compared to furan/thiophene analogs .

- Activity Data: No IC50 or enzymatic inhibition data are available for the target compound. Structural analogs like Dasatinib exhibit IC50 values in the low nanomolar range for kinases like BCR-ABL .

Biological Activity

The compound 2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide represents a novel structure with potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a complex molecular structure that includes a pyridazine ring, a thiazole moiety, and an acetamido group. The presence of the cyclopropyl group is significant as it can influence the compound's reactivity and interaction with biological targets.

Molecular Formula

- Molecular Formula : C₁₄H₁₈N₄O₂S

- Molecular Weight : 302.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various physiological processes. The thiazole and pyridazine components may facilitate binding to these targets, modulating their activity through competitive inhibition or allosteric regulation.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antiviral Properties : Some derivatives have shown efficacy against viral infections by inhibiting viral replication through interference with viral protein functions.

- Antitumor Activity : Compounds in this class have been evaluated for their potential to induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival.

- Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial strains, suggesting potential applications in treating infections.

Case Studies and Research Findings

-

Antiviral Activity Against SARS-CoV-2 :

- A study conducted using molecular docking simulations revealed that similar pyridazine derivatives exhibited strong binding affinities to the spike protein of SARS-CoV-2, indicating potential as therapeutic agents against COVID-19.

-

Antitumor Efficacy :

- In vitro studies demonstrated that related thiazole compounds induced cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways.

-

Antimicrobial Testing :

- A series of antimicrobial assays showed that compounds structurally related to this compound had significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting their development as novel antibiotics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.